molecular formula C23H23N3O2 B4864900 N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B4864900
M. Wt: 373.4 g/mol
InChI Key: QLJSSFVYESGKGV-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a pyrrolidinone moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the pyrrolidinone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a quinoline core.

    Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate: Contains a benzimidazole core instead of a quinoline core.

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core, phenyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22-12-6-14-26(22)15-7-13-24-23(28)19-16-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-5,8-11,16H,6-7,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSSFVYESGKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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